molecular formula C8H8BrF2NO B14781336 4-Bromo-2-(difluoromethyl)-6-methoxy-3-methylpyridine

4-Bromo-2-(difluoromethyl)-6-methoxy-3-methylpyridine

Cat. No.: B14781336
M. Wt: 252.06 g/mol
InChI Key: DTAJXUFVQYSFQS-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-6-methoxy-3-methyl-pyridine is an organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, difluoromethyl, methoxy, and methyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(difluoromethyl)-6-methoxy-3-methyl-pyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-6-methoxy-3-methyl-pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the existing functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-6-methoxy-3-methyl-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-(difluoromethyl)-6-methoxy-3-methyl-pyridine involves its interaction with specific molecular targets. The presence of the difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-difluorobenzoic acid
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 4-Bromo-2,5-dimethoxyamphetamine

Uniqueness

4-Bromo-2-(difluoromethyl)-6-methoxy-3-methyl-pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and methoxy groups on the pyridine ring distinguishes it from other similar compounds and can result in different reactivity and applications .

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)-6-methoxy-3-methylpyridine

InChI

InChI=1S/C8H8BrF2NO/c1-4-5(9)3-6(13-2)12-7(4)8(10)11/h3,8H,1-2H3

InChI Key

DTAJXUFVQYSFQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Br)OC)C(F)F

Origin of Product

United States

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